molecular formula C7H12N2O4 B1604176 3-(2-ACETAMIDOACETAMIDO)PROPANOIC ACID CAS No. 1016788-34-3

3-(2-ACETAMIDOACETAMIDO)PROPANOIC ACID

Cat. No.: B1604176
CAS No.: 1016788-34-3
M. Wt: 188.18 g/mol
InChI Key: PEEDOBFPBBICBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-ACETAMIDOACETAMIDO)PROPANOIC ACID, also known as N-acetylglycyl-β-alanine, is a mono-constituent substance with the molecular formula C7H12N2O4 and a molecular weight of 188.18 g/mol. This compound is characterized by its unique structure, which includes an acetamido group and a propanoic acid moiety. It is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ACETAMIDOACETAMIDO)PROPANOIC ACID typically involves the reaction of glycine with acetic anhydride to form N-acetylglycine. This intermediate is then reacted with β-alanine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as water or ethanol and may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-ACETAMIDOACETAMIDO)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-ACETAMIDOACETAMIDO)PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(2-ACETAMIDOACETAMIDO)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-acetylglycine: Similar in structure but lacks the β-alanine moiety.

    β-alanine: Contains the β-alanine moiety but lacks the acetamido group.

    N-acetyl-β-alanine: Similar but with different functional groups.

Uniqueness

3-(2-ACETAMIDOACETAMIDO)PROPANOIC ACID is unique due to its combination of an acetamido group and a propanoic acid moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various research applications.

Properties

IUPAC Name

3-[(2-acetamidoacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4/c1-5(10)9-4-6(11)8-3-2-7(12)13/h2-4H2,1H3,(H,8,11)(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEDOBFPBBICBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335519
Record name N-Acetylglycyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016788-34-3
Record name N-Acetylglycyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2-acetamidoacetyl)amino]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.250.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-ACETAMIDOACETAMIDO)PROPANOIC ACID
Reactant of Route 2
Reactant of Route 2
3-(2-ACETAMIDOACETAMIDO)PROPANOIC ACID
Reactant of Route 3
Reactant of Route 3
3-(2-ACETAMIDOACETAMIDO)PROPANOIC ACID
Reactant of Route 4
Reactant of Route 4
3-(2-ACETAMIDOACETAMIDO)PROPANOIC ACID
Reactant of Route 5
Reactant of Route 5
3-(2-ACETAMIDOACETAMIDO)PROPANOIC ACID
Reactant of Route 6
Reactant of Route 6
3-(2-ACETAMIDOACETAMIDO)PROPANOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.